molecular formula C10H10N2O6S2 B2464384 N-(4-nitrophenyl)-N-(vinylsulfonyl)ethenesulfonamide CAS No. 1172741-29-5

N-(4-nitrophenyl)-N-(vinylsulfonyl)ethenesulfonamide

Cat. No.: B2464384
CAS No.: 1172741-29-5
M. Wt: 318.32
InChI Key: ZQOWUUACUWHTSX-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-N-(vinylsulfonyl)ethenesulfonamide: is a synthetic organic compound characterized by the presence of nitrophenyl, vinylsulfonyl, and ethenesulfonamide functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology and Medicine

    Drug Development: Potential precursor for the synthesis of pharmaceutical compounds.

    Biological Probes: Used in the development of probes for biological studies.

Industry

    Material Science:

    Agriculture: Possible use in the synthesis of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-N-(vinylsulfonyl)ethenesulfonamide typically involves multi-step organic reactions. One possible route could include:

    Nitration: Introduction of a nitro group to a phenyl ring.

    Sulfonation: Addition of sulfonyl groups to the molecule.

    Vinylation: Incorporation of a vinyl group through a suitable reaction such as Heck coupling.

    Amidation: Formation of the sulfonamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo further oxidation reactions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The vinylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-N-(vinylsulfonyl)ethenesulfonamide would depend on its specific application. Generally, the compound’s functional groups interact with molecular targets through various pathways, such as:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)-N-(vinylsulfonyl)ethanesulfonamide: Similar structure but with an ethane instead of an ethene linkage.

    N-(4-nitrophenyl)-N-(vinylsulfonyl)benzenesulfonamide: Similar structure but with a benzene ring instead of an ethene linkage.

Uniqueness

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

N-ethenylsulfonyl-N-(4-nitrophenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6S2/c1-3-19(15,16)12(20(17,18)4-2)10-7-5-9(6-8-10)11(13)14/h3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOWUUACUWHTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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